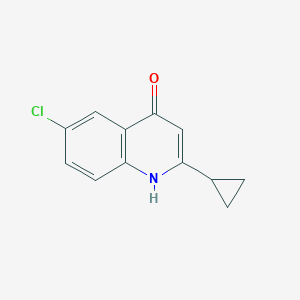

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFMVRBMDIDTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould–Jacobs Reaction

- This thermal cyclization method involves condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate, followed by cyclization through a ketene intermediate to form 4-hydroxyquinoline esters.

- Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core.

- The method requires high temperatures (>250 °C) and often results in mixtures due to regioselectivity challenges.

- Although classical, this method can be used when starting from appropriately substituted anilines, such as 6-chloroaniline, to introduce the chloro substituent at the 6-position.

- The cyclopropyl group can be introduced via substitution on the aniline or through subsequent functionalization steps.

Biere-Seelen Synthesis

- This method starts from methyl anthranilate, which undergoes Michael addition with dimethyl acetylenedicarboxylate to form an enaminoester.

- Base-induced cyclization followed by hydrolysis and thermal decarboxylation yields quinolin-4-ones.

- This approach allows regioselective functionalization and can be adapted to introduce substituents like chloro and cyclopropyl groups at specific positions on the quinoline ring.

- The reaction conditions are milder compared to Gould–Jacobs, improving yields and reducing decomposition.

Modern and Transition Metal-Catalyzed Methods

Recent advancements have introduced transition metal-catalyzed and metal-free methods for quinolin-4-one synthesis, offering milder conditions and better functional group tolerance.

Transition Metal-Catalyzed Cyclization

- Pd-, Cu-, and Ni-catalyzed cyclization reactions have been employed for synthesizing 2-substituted quinolin-4-ones.

- For example, nickel-catalyzed intramolecular amination of 2-(N-alkylamino)propiophenones can efficiently produce N-alkyl quinolones, including cyclopropyl-substituted derivatives.

- Copper-mediated N-cyclopropylation on substituted pyridinol systems has also been demonstrated, yielding N-cyclopropyl quinolones in moderate yields.

Decarboxylating Cyclization from Isatoic Anhydride

- An environmentally friendly method involves the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds under basic conditions.

- This base generates a carbanion that attacks the anhydride carbonyl, leading to cyclization and formation of quinolin-4-one derivatives with release of CO2.

- The reaction proceeds under mild conditions (e.g., 80 °C in water), is metal-free, and produces minimal by-products.

- This method can be adapted to prepare substituted quinolin-4-ones by selecting appropriate isatoic anhydride and dicarbonyl precursors, potentially allowing introduction of the 6-chloro and 2-cyclopropyl groups.

Specific Synthesis of this compound

While direct literature on the exact synthesis of this compound is limited, the following approach based on the above methods is feasible and supported by analogous syntheses:

Starting Materials

- 6-Chloro-2-aminoacetophenone or 6-chloroaniline derivatives as the aromatic amine source to introduce the chloro substituent at position 6.

- Cyclopropylamine or cyclopropyl-substituted acetophenones to introduce the cyclopropyl group at position 2.

Synthetic Sequence

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 6-chloro-2-aminoacetophenone with dimethylformamide dimethylacetal (DMFDMA) | Heating with para-toluenesulfonic acid catalyst in ortho-xylene at ~100 °C | Formation of intermediate enamine or amidine derivatives |

| 2 | Cyclization under acidic conditions | Heating at 130 °C for 24 h | Formation of the quinolin-4-one core with 6-chloro substitution |

| 3 | N-cyclopropylation via copper-mediated or nickel-catalyzed amination | Use of cyclopropylamine or cyclopropyl halides under metal catalysis | Introduction of cyclopropyl group at position 2 |

This sequence aligns with the novel synthesis of 1,2-substituted 4-quinolones reported by Bandatmakuru and Arava, which achieved yields up to 94% for similar compounds.

Research Findings and Yield Data

Summary and Recommendations

- The synthesis of this compound can be approached via classical quinolin-4-one synthetic routes such as Gould–Jacobs or Biere-Seelen methods, starting from appropriately substituted anilines or anthranilate derivatives.

- Modern catalytic methods offer milder conditions and better selectivity, especially for introducing cyclopropyl groups via metal-catalyzed N-cyclopropylation.

- The DMFDMA/PTSA-mediated cyclization of 6-chloro-2-aminoacetophenone derivatives provides a high-yielding, straightforward route to 1,2-substituted quinolin-4-ones including cyclopropyl substitution.

- Environmentally friendly, metal-free methods such as decarboxylating cyclization from isatoic anhydrides are promising alternatives for large-scale synthesis with minimal waste.

- Selection of the method depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: The chlorine atom at the 6th position can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of quinolinones, including 6-chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific proteins involved in cancer progression, such as BCL6, which plays a crucial role in the survival of malignant cells. By optimizing the structure of quinolinone derivatives, researchers have aimed to enhance their potency against cancer cells. For instance, modifications to the quinolinone core have been shown to improve binding affinity and selectivity towards target proteins .

Autotaxin Inhibition

Another vital application of this compound is its role as an autotaxin inhibitor. Autotaxin is an enzyme implicated in various pathological conditions, including cancer and fibrotic diseases. Compounds like this compound have been explored for their ability to inhibit autotaxin activity, thereby reducing the levels of lysophosphatidic acid (LPA), which is involved in tumor growth and metastasis . This inhibition is particularly relevant for developing therapies targeting fibrotic diseases and certain types of cancer.

Biological Research

Chemical Probes

The compound serves as a valuable chemical probe in biological research. Its structural features allow it to interact with various biological targets, making it useful for studying cellular pathways and mechanisms. For example, it can be employed to investigate the role of specific proteins in signal transduction pathways or cellular responses to stress .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how structural modifications affect biological activity. By systematically altering different substituents on the quinolinone scaffold, researchers can identify which modifications enhance or diminish activity against specific targets . This information is crucial for designing more effective therapeutic agents.

Data Tables and Case Studies

Case Study: BCL6 Inhibition

A recent study optimized quinolinone derivatives for BCL6 inhibition. The research demonstrated that by modifying the 6-chloro position and exploring new substituents on the cyclopropyl group, compounds could achieve submicromolar inhibition levels in cellular assays. This optimization process highlighted the importance of structural flexibility and interaction with water molecules within the binding pocket .

Case Study: Autotaxin Inhibitors

Another investigation focused on the use of autotaxin inhibitors like this compound in treating fibrotic diseases. The findings suggested that these compounds could effectively reduce fibrosis markers in preclinical models, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of 1,4-dihydroquinolin-4-one derivatives is highly dependent on substituent patterns. Key comparisons include:

Notes:

- Chloro vs. Bromo Substituents : The chloro group at position 6 in the target compound may offer a balance between electron-withdrawing effects and steric bulk compared to bromo in 6-bromo-2-methyl derivatives. Bromo’s larger size could enhance binding affinity but reduce metabolic stability .

- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group at position 2 may improve metabolic stability and reduce steric hindrance compared to bulkier alkyl chains (e.g., pentyl in compound 81) .

Structural and Analytical Characterization

While derivatives like compound 81 and 93 were characterized via LC-MS, IR, and NMR , crystallographic data for the target compound are absent in the evidence. Tools such as SHELXL and OLEX2 are standard for structural elucidation in related compounds .

Biological Activity

6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a cyclopropyl group and a chlorine substituent, which contribute to its unique biological properties. The structural formula is represented as:

This structure allows for various interactions with biological targets, influencing its pharmacological profile.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown to inhibit key enzymes involved in cellular processes. For instance, it affects topoisomerases, which play crucial roles in DNA replication and transcription.

- Cell Cycle Arrest : Research indicates that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is particularly relevant in the treatment of various cancers.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Table 1 summarizes its efficacy compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| E. coli | 4 | Less potent than Ciprofloxacin (0.008) |

| K. pneumoniae | 8 | Similar potency to some fluoroquinolones |

| P. aeruginosa | 32 | Significantly less effective than standard treatments |

These results suggest that while this compound has antimicrobial activity, it may not be as potent as existing antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as PC-3 (prostate cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines ranged from 0.85 µM to 3.32 µM, indicating significant anti-proliferative effects across different types of cancer.

Table 2 provides a summary of the anticancer effects observed:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC-3 | 0.85 | Induces apoptosis via caspase activation |

| HepG2 | 1.81 | Disrupts microtubule dynamics |

| A549 | 3.32 | Causes G2/M cell cycle arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Prostate Cancer : A study demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models of hormone-resistant prostate cancer.

- Neuroprotective Effects : Research also indicates potential neuroprotective effects, where the compound showed promise in protecting neuronal cells from oxidative stress-induced damage.

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via β-keto amide intermediates by reacting cyclopropane-substituted anilines with diketene or substituted acetyl acetates under basic catalysis. For example, β-keto amides are condensed with appropriate anilines to form the dihydroquinolinone core . Reaction optimization includes controlling temperature (70–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst choice (e.g., piperidine). Purity is enhanced by recrystallization from dimethylformamide or ethyl acetate .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethyl acetate) are analyzed using a diffractometer at 100 K. Data reduction and structure solution are performed using SHELX (SHELXD for phasing, SHELXL for refinement) or OLEX2, which integrates graphical tools for model building and validation . The planar dihydroquinolinone ring system and cyclopropyl substituent geometry can be confirmed with R-factors < 0.06 .

Q. What spectroscopic methods are suitable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups. The cyclopropyl proton signals typically appear as multiplet clusters at δ 1.2–1.8 ppm.

- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH stretches at ~3200 cm⁻¹.

- HRMS : Validate molecular weight (C12H10ClNO) with <5 ppm error .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry and predict vibrational frequencies, which are compared to experimental FT-IR/Raman data to validate structural assignments . Molecular docking (AutoDock Vina) assesses binding affinity to targets like bacterial enzymes (e.g., penicillin-binding proteins) using PDB structures. Docking scores < −7 kcal/mol suggest strong interactions .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies in bond lengths or angles (e.g., C=O vs. NH geometry) may arise from dynamic effects in solution vs. solid state. Use:

- Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .

- Variable-temperature NMR to probe conformational flexibility in solution .

- Cross-validation with neutron diffraction or synchrotron data for high-resolution refinement .

Q. How can multi-omics approaches elucidate the compound’s mechanism of action?

- Transcriptomics : Treat bacterial cultures (e.g., Streptococcus pneumoniae) with sub-inhibitory concentrations and perform RNA-seq to identify downregulated pathways (e.g., peptidoglycan biosynthesis genes) .

- Proteomics : Use LC-MS/MS to quantify protein expression changes (e.g., DNA gyrase subunits).

- Metabolomics : Track cell wall precursor depletion via GC-MS. Integrate omics data with STRING or KEGG pathway analysis .

Q. What are the challenges in studying structure-activity relationships (SAR) for derivatives of this compound?

- Synthetic complexity : Introducing substituents (e.g., halogen, methoxy) at C-6 or C-2 requires protecting group strategies (e.g., tert-butoxycarbonyl for NH protection) .

- Bioactivity assays : Use MIC assays against Gram-positive bacteria and cytotoxicity tests (e.g., HepG2 cells) to balance potency and safety. SAR trends may reveal cyclopropyl groups enhance membrane penetration .

Methodological Best Practices

- Crystallography : Validate structures with PLATON’s ADDSYM to detect missed symmetry .

- Data reporting : Include CIF files (for crystallography), raw NMR/FT-IR spectra, and docking parameters to ensure reproducibility .

- Safety : Follow SDS guidelines (e.g., CAS 266359-63-1) for handling chlorinated heterocycles, including PPE and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.